![molecular formula C5H11NO2 B577044 L-VALINE, [1-14C]- CAS No. 14330-62-2](/img/new.no-structure.jpg)
L-VALINE, [1-14C]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, [1-14C]- is a radiolabeled form of the essential amino acid L-valine. This compound is used extensively in biochemical and physiological research due to its ability to trace metabolic pathways and protein synthesis. The radiolabeling with carbon-14 allows for the tracking of the compound within biological systems, providing valuable insights into various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, [1-14C]- typically involves the incorporation of carbon-14 into the valine molecule. One common method is the condensation of O-benzyloxycarbonyl-DL-lactic acid with DL-valine benzyl ester, followed by hydrogenolysis to remove the protecting groups. This method has been shown to produce L-lactyl-L-valine-1-14C in high yield .
Industrial Production Methods: Industrial production of L-valine, including its radiolabeled form, often involves microbial fermentation. Engineered strains of microorganisms such as Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are used to produce L-valine from pyruvate through a series of enzymatic reactions involving acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, dihydroxyacid dehydratase, and transaminase B .
Analyse Chemischer Reaktionen
Types of Reactions: L-Valine, [1-14C]- undergoes various chemical reactions, including:
Oxidation: L-valine can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: Amino groups in L-valine can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Regeneration of amino acids.
Substitution: Formation of various substituted valine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Valine, [1-14C]- has a wide range of applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of amino acid reactions.
Biology: Helps in tracing metabolic pathways and understanding protein synthesis.
Medicine: Used in research on metabolic disorders and the development of radiopharmaceuticals.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
Wirkmechanismus
The mechanism of action of L-Valine, [1-14C]- involves its incorporation into metabolic pathways where it can be tracked due to the radiolabel. In biological systems, L-valine is metabolized through the branched-chain amino acid pathway, involving enzymes such as branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex. This allows researchers to study the dynamics of amino acid metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
L-Valine, [1-14C]- can be compared with other radiolabeled amino acids such as L-leucine, [1-14C]- and L-isoleucine, [1-14C]-. While all three are branched-chain amino acids and share similar metabolic pathways, L-valine is unique in its specific role in protein synthesis and its distinct metabolic intermediates. Other similar compounds include:
- L-Leucine, [1-14C]-
- L-Isoleucine, [1-14C]-
- L-Alanine, [1-14C]-
These compounds are used in similar research applications but differ in their specific metabolic roles and pathways .
Eigenschaften
CAS-Nummer |
14330-62-2 |
|---|---|
Molekularformel |
C5H11NO2 |
Molekulargewicht |
119.14 |
IUPAC-Name |
(2S)-2-amino-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2 |
InChI-Schlüssel |
KZSNJWFQEVHDMF-QRTGCQPVSA-N |
SMILES |
CC(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


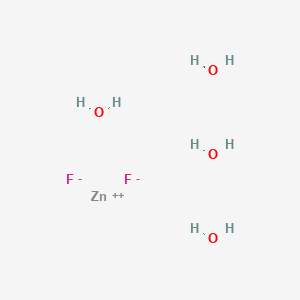

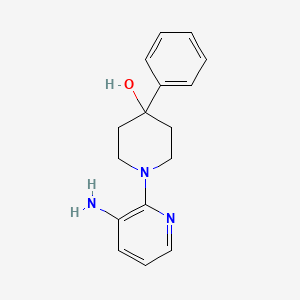
![(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol](/img/structure/B576968.png)

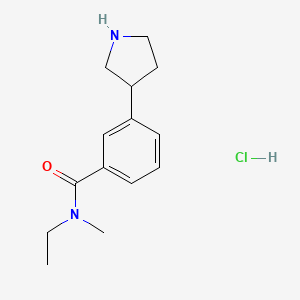
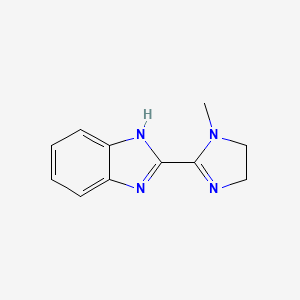

![(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione](/img/structure/B576979.png)
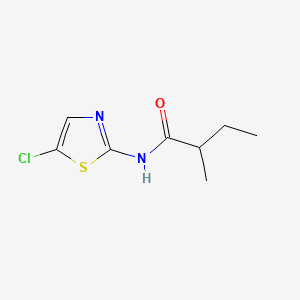
![(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B576984.png)
